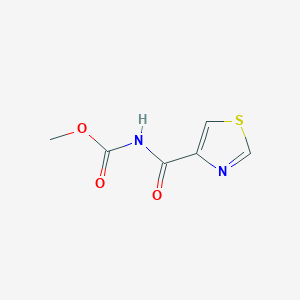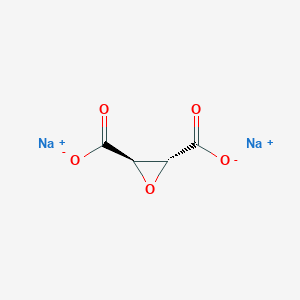
Disodium trans-epoxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium trans-epoxysuccinate is a chemical compound that belongs to the class of epoxides. It is characterized by the presence of an epoxide ring and two sodium ions. This compound is known for its role in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium trans-epoxysuccinate can be synthesized through the epoxidation of maleic acid or its derivatives. The reaction typically involves the use of peracids, such as peracetic acid, under controlled conditions to form the epoxide ring. The reaction is carried out in an aqueous medium, and the product is isolated by neutralizing the reaction mixture with sodium hydroxide to form the disodium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale epoxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced separation techniques, such as crystallization and filtration, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Disodium trans-epoxysuccinate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Disodium trans-epoxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
Disodium trans-epoxysuccinate can be compared with other epoxides, such as cis-epoxysuccinate and other epoxysuccinate derivatives. While all these compounds share the epoxide ring structure, this compound is unique due to its specific stereochemistry and the presence of sodium ions. This uniqueness influences its reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
- Cis-epoxysuccinate
- Epoxysuccinate derivatives
Disodium trans-epoxysuccinate stands out due to its specific properties and the wide range of applications it offers in various scientific fields.
Eigenschaften
CAS-Nummer |
41999-61-5 |
|---|---|
Molekularformel |
C4H2Na2O5 |
Molekulargewicht |
176.03 g/mol |
IUPAC-Name |
disodium;(2R,3R)-oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/t1-,2-;;/m1../s1 |
InChI-Schlüssel |
BOOBCDRJMPBXQP-OLXYHTOASA-L |
Isomerische SMILES |
[C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


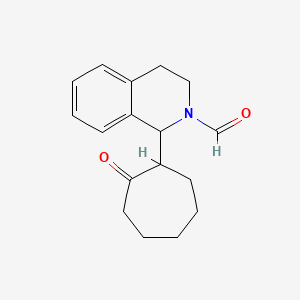
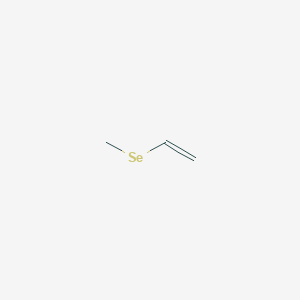
![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14152267.png)
![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14152274.png)
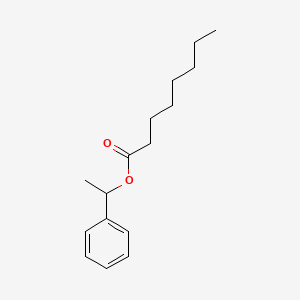
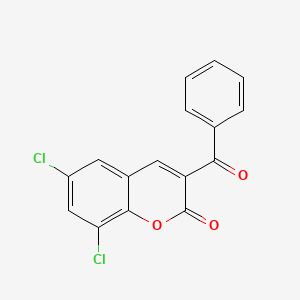
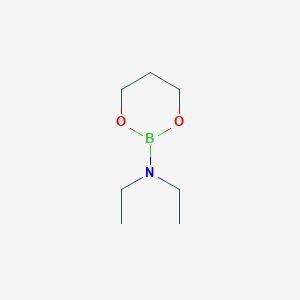
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)



![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152334.png)
![12-(Benzyloxy)-14-(3,4-diethoxyphenyl)-2,3-diethoxy-5,6-dihydrobenzo[6,7]indolo[2,1-a]isoquinoline](/img/structure/B14152339.png)
